{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Overview
Description
{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that features a combination of isoxazole, pyrazole, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and pyrazole intermediates, followed by their coupling with a piperazine derivative.
Isoxazole Synthesis: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Pyrazole Synthesis: The pyrazole ring is commonly synthesized through the condensation of hydrazines with 1,3-diketones.
Coupling Reaction: The final step involves the coupling of the isoxazole and pyrazole intermediates with a piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets such as enzymes and receptors. The isoxazole and pyrazole rings are known to interact with various biological targets, leading to inhibition or activation of specific pathways . The piperazine moiety enhances the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- **1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine
- **1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-[(1-ethyl-1H-imidazol-4-yl)methyl]piperazine
Uniqueness
{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is unique due to the specific combination of isoxazole, pyrazole, and piperazine moieties. This combination imparts distinct biological activities and chemical properties that are not observed in similar compounds .
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(1-ethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-4-28-15-19(13-24-28)14-26-9-11-27(12-10-26)23(29)20-5-7-21(8-6-20)30-16-22-17(2)25-31-18(22)3/h5-8,13,15H,4,9-12,14,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUOUQJCPNTLNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC4=C(ON=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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